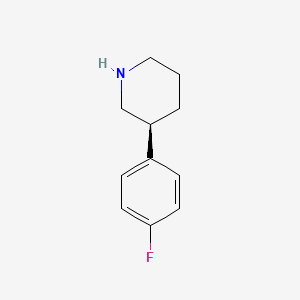

(S)-3-(4-Fluorophenyl)piperidine

Description

BenchChem offers high-quality (S)-3-(4-Fluorophenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(4-Fluorophenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(4-fluorophenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQDGXBXNNRWPR-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-3-(4-Fluorophenyl)piperidine CAS number 61869-08-7 properties

Technical Monograph: (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine Subject: CAS 61869-08-7 (Paroxetine Free Base) Document Type: Technical Guide for Drug Development Professionals

Nomenclature & Identity Verification

Critical Note on Chemical Identity: The CAS number 61869-08-7 corresponds to Paroxetine (Free Base) , a potent Selective Serotonin Reuptake Inhibitor (SSRI). While the user-supplied descriptor "(S)-3-(4-Fluorophenyl)piperidine" correctly identifies the core pharmacophore scaffold and the critical stereochemical center at the 3-position, the full chemical entity associated with this CAS includes a (1,3-benzodioxol-5-yloxy)methyl substituent.

This guide focuses on the full entity CAS 61869-08-7 , with specific emphasis on the (3S, 4R) stereochemical configuration, which is the pharmacological determinant of its activity.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

| Property | Specification |

| Systematic Name | (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine |

| CAS Number | 61869-08-7 |

| Molecular Formula | C₁₉H₂₀FNO₃ |

| Molecular Weight | 329.37 g/mol |

| Appearance | Crystalline Solid (White to Off-white) |

| Melting Point | 114 – 116 °C (Free Base) |

| Solubility | Soluble in MeOH, EtOH, DMSO, CHCl₃; Poorly soluble in water (Free Base) |

| pKa | ~9.9 (Piperidine Nitrogen) |

| Chirality | (3S, 4R) – trans configuration |

| Optical Rotation |

Synthetic Methodologies & Process Chemistry

The synthesis of CAS 61869-08-7 is defined by the requirement for strict diastereocontrol. The therapeutic index depends on the (3S, 4R)-(-)-trans isomer. The (3R, 4S) enantiomer and cis-diastereomers are considered impurities.

A. The Classical Resolution Route (Ferrosan Process)

This is the historically dominant industrial route. It relies on the optical resolution of a racemic precursor rather than asymmetric induction from the start.

-

Precursor Formation: 4-Fluorostyrene is reacted with formaldehyde and methylamine to form a racemic tetrahydropyridine intermediate.

-

Optical Resolution (The Critical Step): The racemate is resolved using a chiral acid, typically (-)-Di-O-benzoyl-L-tartaric acid (L-DBTA) .

-

Reduction & Coupling: The resolved salt is neutralized, reduced (maintaining the trans stereochemistry via thermodynamic control), and coupled with sesamol via a mesylate or chloride intermediate.

B. Asymmetric Synthesis (Enzymatic/Catalytic)

Modern process chemistry utilizes enzymatic desymmetrization to bypass the 50% yield limit of classical resolution.

-

Enzymatic Kinetic Resolution: Lipases (e.g., Candida antarctica Lipase B) are used to selectively acylate the hydroxymethyl group of the racemic intermediate.

-

Asymmetric Conjugate Addition: Using chiral organocatalysts to direct the addition of malonates to nitro-olefins, establishing the C3 and C4 centers simultaneously.

Process Workflow Diagram

The following diagram illustrates the industrial logic for the Classical Resolution route, highlighting the critical control points for stereochemistry.

Figure 1: Industrial workflow for the synthesis of Paroxetine, emphasizing the optical resolution step utilizing L-DBTA to establish the (S)-configuration.

Analytical Validation & Quality Control

Ensuring the enantiomeric purity of CAS 61869-08-7 is the primary analytical challenge. The USP and EP monographs mandate strict limits on the (+)-enantiomer and cis-diastereomers.

A. Chiral HPLC Protocol

This method separates the (3S, 4R) active ingredient from its (3R, 4S) antipode.

-

Column: Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 295 nm.

-

Acceptance Criteria: Enantiomeric Excess (ee) > 99.5%.

B. NMR Spectroscopy

While ¹H NMR confirms structure, ¹⁹F NMR is a powerful tool for purity profiling given the single fluorine atom on the phenyl ring.

-

¹H NMR (400 MHz, CDCl₃): Diagnostic signals include the benzodioxole singlet (~5.9 ppm) and the multiplets for the piperidine ring protons (2.6–3.6 ppm).

-

¹⁹F NMR: A single sharp singlet at ~ -115 ppm (referenced to CFCl₃). The appearance of secondary fluorine peaks often indicates the presence of cis-isomers or incomplete resolution.

Therapeutic Application & Mechanism

Primary Indication: Major Depressive Disorder (MDD), OCD, Panic Disorder. Class: Selective Serotonin Reuptake Inhibitor (SSRI).[2][3][5][6]

Mechanism of Action: CAS 61869-08-7 acts by potently inhibiting the Serotonin Transporter (SERT). The molecular geometry of the (3S, 4R) isomer allows it to bind into the central vestible of the transporter, locking it in an outward-open conformation and preventing the reuptake of serotonin (5-HT) from the synaptic cleft.

-

Ki (SERT): ~0.05 nM (Extremely high affinity).[7]

-

Selectivity: 300-fold selective for SERT over NET (Norepinephrine Transporter).

Handling, Stability & Safety

-

Storage: The free base is sensitive to oxidation and light. Store at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen).

-

Formulation Note: In drug products, CAS 61869-08-7 is rarely used as the free base due to hygroscopicity. It is typically converted to the Hydrochloride Hemihydrate (CAS 110429-35-1) or Mesylate salt to ensure crystalline stability.

-

Safety:

References

-

U.S. Environmental Protection Agency (EPA). Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-, (3S,4R)- Substance Details.[10] CompTox Chemicals Dashboard.[10] Link

-

National Center for Biotechnology Information (NCBI). Paroxetine | C19H20FNO3 - PubChem. PubChem Compound Summary. Link

-

Barnes, R. D., et al. Process for the preparation of paroxetine. U.S. Patent 4,721,723. (Original Ferrosan/SmithKline Beecham Patent describing the L-DBTA resolution). Link

-

Gotor, V., et al. Enzymatic Resolution of trans-4-(4'-Fluorophenyl)-3-hydroxymethylpiperidines, Key Intermediates in the Synthesis of (-)-Paroxetine. Journal of Organic Chemistry, 2002. Link

-

LookChem. Paroxetine CAS 61869-08-7 Data Sheet.Link

Sources

- 1. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol | 125224-43-3 | Benchchem [benchchem.com]

- 7. Piperidine, 3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-, (3S,4R)-, (2Z)-2-butenedioate (1:1) | C23H24FNO7 | CID 6435921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]

Chemical structure of (S)-3-(4-fluorophenyl)piperidine vs Paroxetine

An In-Depth Comparative Analysis of the Chemical Structures of (S)-3-(4-fluorophenyl)piperidine and Paroxetine

A Technical Guide for Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a detailed comparative analysis of the chemical structures of (S)-3-(4-fluorophenyl)piperidine and Paroxetine. While both molecules share a 4-fluorophenylpiperidine core, a common feature in many selective serotonin reuptake inhibitors (SSRIs), their distinct structural modifications lead to significant differences in their pharmacological profiles and therapeutic applications. This document will delve into the nuances of their stereochemistry, structure-activity relationships (SAR), and the synthetic strategies employed to achieve their specific chemical architectures. The insights presented herein are intended to guide researchers and drug development professionals in the design of novel central nervous system (CNS) agents.

Introduction: The Significance of the 4-Fluorophenylpiperidine Moiety

The 4-fluorophenylpiperidine scaffold is a privileged structure in medicinal chemistry, particularly in the development of CNS-acting agents. Its incorporation into a molecule can significantly influence its binding affinity and selectivity for various neurotransmitter transporters and receptors. The fluorine atom at the 4-position of the phenyl ring is a key feature, as it can enhance metabolic stability and alter electronic properties, often leading to improved pharmacokinetic and pharmacodynamic profiles. This guide focuses on two prominent examples: (S)-3-(4-fluorophenyl)piperidine, a key building block and a pharmacologically active molecule in its own right, and Paroxetine, a widely prescribed antidepressant that contains this core structure.

Comparative Structural Analysis

A direct comparison of the chemical structures of (S)-3-(4-fluorophenyl)piperidine and Paroxetine reveals both fundamental similarities and critical differences that dictate their biological activity.

| Feature | (S)-3-(4-fluorophenyl)piperidine | Paroxetine |

| IUPAC Name | (3S)-3-(4-fluorophenyl)piperidine | (3S,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine |

| Molecular Formula | C₁₁H₁₄FN | C₁₉H₂₀FNO₃ |

| Molar Mass | 179.23 g/mol | 329.37 g/mol |

| Core Structure | 4-Fluorophenylpiperidine | 4-Fluorophenylpiperidine |

| Chirality | Single stereocenter at C3 (S) | Two stereocenters at C3 (S) and C4 (R) |

| Key Substituents | - H at all other piperidine positions | - Benzo[d]dioxol-5-yloxymethyl group at C3- Aryl (4-fluorophenyl) group at C4 |

The Piperidine Ring and its Conformation

In both molecules, the piperidine ring typically adopts a chair conformation to minimize steric strain. The orientation of the substituents on the piperidine ring is crucial for receptor interaction. In (S)-3-(4-fluorophenyl)piperidine, the 4-fluorophenyl group can exist in either an axial or equatorial position, with the equatorial conformation being generally more stable.

Stereochemistry: A Defining Feature

The stereochemistry of these compounds is paramount to their biological activity.

-

(S)-3-(4-fluorophenyl)piperidine: Possesses a single chiral center at the C3 position of the piperidine ring. The (S)-enantiomer is often the more potent eutomer for specific biological targets.

-

Paroxetine: Is a trans-di-substituted piperidine with two chiral centers at C3 and C4. The therapeutically active form is the (3S, 4R)-isomer. This specific stereochemical arrangement is critical for its high-affinity binding to the serotonin transporter (SERT). Any deviation from this configuration results in a significant loss of potency.

Figure 1. Comparative chemical structures.

Structure-Activity Relationship (SAR) Insights

The SAR of these compounds provides a clear picture of how structural modifications impact their interaction with the serotonin transporter.

-

The Role of the 4-Fluorophenyl Group: In both molecules, this group is essential for high-affinity binding to SERT. The fluorine atom is believed to engage in favorable interactions within the binding pocket.

-

The Piperidine Nitrogen: The secondary amine in the piperidine ring is crucial. It is protonated at physiological pH, and the resulting ammonium ion forms a key ionic interaction with a conserved aspartate residue in the SERT binding site.

-

The C3-Substituent in Paroxetine: The bulky benzo[d]dioxol-5-yloxymethyl group at the C3 position of Paroxetine is a critical addition that significantly enhances its potency and selectivity for SERT over other monoamine transporters. This group occupies a specific hydrophobic pocket within the transporter, contributing to the overall high-affinity binding. This structural feature is absent in (S)-3-(4-fluorophenyl)piperidine, which accounts for its lower affinity and selectivity for SERT compared to Paroxetine.

Synthetic Strategies and Methodologies

The synthesis of these molecules, particularly with the required stereocontrol, is a key challenge in their production.

Synthesis of (S)-3-(4-fluorophenyl)piperidine

A common and efficient method for the asymmetric synthesis of (S)-3-(4-fluorophenyl)piperidine involves the enzymatic resolution of a racemic intermediate.

Experimental Protocol: Enzymatic Resolution

-

Racemate Synthesis: Prepare racemic 3-(4-fluorophenyl)piperidine via standard synthetic routes, such as the reduction of the corresponding pyridine precursor.

-

Enzyme Selection: Screen a panel of lipases (e.g., Candida antarctica lipase B, CAL-B) for their ability to selectively acylate one enantiomer of the racemic amine.

-

Resolution Reaction:

-

Dissolve racemic 3-(4-fluorophenyl)piperidine in an appropriate organic solvent (e.g., toluene, tert-butyl methyl ether).

-

Add an acylating agent (e.g., ethyl acetate, vinyl acetate).

-

Introduce the selected lipase (e.g., immobilized CAL-B).

-

Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by chiral HPLC.

-

-

Work-up and Separation:

-

Once approximately 50% conversion is reached, filter off the enzyme.

-

The reaction mixture will contain the acylated (R)-enantiomer and the unreacted (S)-enantiomer.

-

Separate the (S)-amine from the (R)-amide by extraction or chromatography.

-

The (S)-3-(4-fluorophenyl)piperidine can be isolated in high enantiomeric excess.

-

Figure 2. Workflow for enzymatic resolution.

Synthesis of Paroxetine

The synthesis of Paroxetine is more complex due to the presence of two stereocenters. A key strategy involves the stereoselective opening of an epoxide intermediate.

Experimental Protocol: Key Steps in a Common Paroxetine Synthesis

-

Starting Material: A common starting point is a chiral amino alcohol, which can be derived from a natural amino acid like L-proline to set the initial stereochemistry.

-

Epoxide Formation: The chiral amino alcohol is converted to a key epoxide intermediate with the desired stereochemistry.

-

Stereoselective Epoxide Opening: The epoxide is opened by a 4-fluorophenyl organometallic reagent (e.g., a Grignard or organocuprate reagent). This reaction proceeds with high stereoselectivity to establish the trans-relationship between the C3 and C4 substituents.

-

Piperidine Ring Formation: The resulting amino alcohol is then cyclized to form the piperidine ring.

-

Introduction of the Side Chain: The benzo[d]dioxol-5-yloxymethyl side chain is introduced at the C3 position, typically via a Williamson ether synthesis.

-

Final Deprotection: Any protecting groups used during the synthesis are removed to yield the final Paroxetine molecule.

Pharmacological Implications

The structural differences between (S)-3-(4-fluorophenyl)piperidine and Paroxetine translate directly to their pharmacological profiles.

| Parameter | (S)-3-(4-fluorophenyl)piperidine | Paroxetine |

| Primary Target | Serotonin Transporter (SERT) | Serotonin Transporter (SERT) |

| Binding Affinity (Ki) for SERT | Moderate | High (Potent) |

| Selectivity for SERT | Moderate | High (Selective over NET and DAT) |

| Therapeutic Use | Primarily as a key intermediate in the synthesis of other drugs. May have some intrinsic activity. | Widely used as an antidepressant and anxiolytic. |

The high potency and selectivity of Paroxetine for SERT are a direct consequence of its more complex and highly optimized structure, particularly the presence of the C3 side chain and the specific (3S, 4R) stereochemistry.

Conclusion

References

- Engels, L. J., & Kruse, C. G. (n.d.). The 'Piperidine' nucleus in CNS-active compounds. Drug Discovery Today. Retrieved from a publicly available abstract on ScienceDirect.

Strategic Utilization of (S)-3-(4-Fluorophenyl)piperidine in Chiral Pharmacology

[1][2]

Executive Summary

(S)-3-(4-Fluorophenyl)piperidine (CAS: 1217829-49-6, HCl salt) represents a privileged chiral scaffold in modern drug discovery.[1][2] Belonging to the 3-arylpiperidine chemotype, this building block is critical for accessing high-affinity ligands for GPCRs (Dopamine, Serotonin, Sigma) and enzymes (PARP).[1] Its value lies in the synergistic combination of the (S)-configured piperidine ring , which provides a specific vector for amine interactions, and the 4-fluorophenyl moiety , which modulates metabolic stability and lipophilicity via the "Fluorine Effect."

This guide details the asymmetric synthesis, pharmacological utility, and quality control parameters for this synthon, moving beyond basic descriptions to provide actionable insights for medicinal chemists.

Chemical Profile & Physiochemical Properties[2][3][4][5][6][7][8][9]

The (S)-enantiomer of 3-(4-fluorophenyl)piperidine is the eutomer (active isomer) for several target classes, often distinguishing itself from the (R)-isomer which may exhibit off-target toxicity or reduced potency.[1][2]

| Property | Data |

| Chemical Name | (S)-3-(4-Fluorophenyl)piperidine |

| CAS Number (HCl) | 1217829-49-6 |

| CAS Number (Free Base) | Not widely listed; typically generated in situ |

| Molecular Formula | C₁₁H₁₄FN (Free Base) / C₁₁H₁₅ClFN (HCl) |

| Molecular Weight | 179.24 g/mol (Base) / 215.69 g/mol (HCl) |

| Chirality | (S)-configuration at C3 |

| pKa (Calculated) | ~9.5 (Piperidine NH) |

| LogP (Calculated) | ~2.3 (Moderate Lipophilicity) |

| Key Structural Features | Secondary amine (H-bond donor/acceptor), Fluorine (Metabolic blocker), Chiral center |

Advanced Synthetic Methodologies

The synthesis of 3-arylpiperidines has evolved from wasteful classical resolutions to catalytic asymmetric methods.[2] Two primary routes are recommended based on scale and available starting materials.

Method A: Asymmetric Hydrogenation of Pyridinium Salts (Scalable)

This is the preferred industrial route due to the low cost of the pyridine precursor. The reaction utilizes a Rhodium or Iridium catalyst with a chiral phosphine ligand to induce stereochemistry during the reduction of the aromatic ring.

-

Precursor: 3-(4-Fluorophenyl)pyridine (commercially available or synthesized via Suzuki coupling).[1][2]

-

Catalyst System: Rh(cod)₂BF₄ + Chiral Ligand (e.g., (R,S)-JosiPhos or SegPhos).[1]

-

Conditions: 50-80 bar H₂, heterogeneous or homogeneous catalysis.

-

Mechanism: The pyridine is often activated as a pyridinium salt (N-benzyl or N-H with acid) to facilitate partial reduction to the enamine/imine, followed by enantioselective hydrogenation.[3]

Method B: Rh-Catalyzed Asymmetric Reductive Heck (Modular)

For library generation where diverse aryl groups are needed, the reductive Heck coupling is superior. This method couples a protected dihydropyridine with an arylboronic acid.[2]

-

Reagents: 4-Fluorophenylboronic acid + N-Cbz-2,3-dihydropyridine.[1][2]

-

Catalyst: Rh(acac)(C₂H₄)₂ + Chiral Bisphosphine (e.g., (R)-BINAP).[1]

-

Advantage: Allows late-stage introduction of the fluorophenyl group.[2]

Synthesis Workflow Diagram

Figure 1: Streamlined workflow for the asymmetric hydrogenation route, highlighting the critical activation step.

Medicinal Chemistry Applications

The (S)-3-(4-fluorophenyl)piperidine scaffold acts as a bioisostere and distinct vector compared to the more common 4-phenylpiperidines (e.g., Haloperidol, Paroxetine).[1][2]

The "Fluorine Effect" in Lead Optimization

Replacing a hydrogen with fluorine at the para-position of the phenyl ring serves two critical functions:

-

Metabolic Blocking: It prevents CYP450-mediated hydroxylation at the para-position, a common clearance pathway for phenyl-piperidines.[1][2] This significantly extends the half-life (

) of the drug candidate. -

Electronic Modulation: The electron-withdrawing nature of fluorine lowers the electron density of the aromatic ring, potentially altering

stacking interactions with receptor residues (e.g., Phenylalanine/Tryptophan in GPCR binding pockets).

Target Class: PARP Inhibitors (Niraparib Analogs)

The drug Niraparib (Zejula) utilizes an (S)-3-phenylpiperidine scaffold.[1][2] The (S)-configuration is essential for binding in the nicotinamide pocket of the PARP enzyme.

-

Application: (S)-3-(4-Fluorophenyl)piperidine is used to synthesize "next-gen" PARP inhibitors where the 4-fluoro group improves potency or CNS penetration compared to the unsubstituted phenyl of Niraparib.[1][2]

Target Class: GPCR Ligands (Sigma & Dopamine)

3-Arylpiperidines are "privileged structures" for aminergic GPCRs.[2]

-

Sigma-1 Receptor: High affinity ligands often feature a basic amine separated from an aromatic ring by a specific distance.[1][2] The 3-arylpiperidine provides a rigidified linker compared to flexible alkylamines.[1][2]

-

Dopamine Stabilizers: Structurally related to (-)-3-PPP (Preclamol), the 4-fluoro analog is explored to modulate intrinsic activity (agonist vs. antagonist) at D2 receptors.[1][2]

SAR Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) map detailing how specific structural features translate to biological utility.[1][2]

Quality Control & Analytical Protocols

Ensuring the enantiomeric purity of this building block is non-negotiable, as the (R)-isomer can drastically alter pharmacological profiles.

Enantiomeric Excess (ee) Determination[14]

-

Column: Daicel Chiralpak IA or IC (Immobilized amylose/cellulose derivatives).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

-

Detection: UV at 254 nm.[2]

-

Acceptance Criteria: > 98% ee for late-stage drug synthesis.

Impurity Profile

Common impurities from the hydrogenation route include:

-

Over-reduced species: Piperidine ring fully saturated but fluorine eliminated (defluorination is a risk with Pd/C, less so with Rh).

-

Partially reduced intermediates: Tetrahydropyridines (check via NMR for alkene protons).

References

-

Catalytic Enantioselective Synthesis of 3-Piperidines. National Institutes of Health (NIH).[2] Available at: [Link][1]

-

Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Università degli Studi di Milano. Available at: [Link][1]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI Molecules.[2] Available at: [Link][1][6]

-

Sigma Receptor Ligands: Synthesis and Pharmacological Evaluation. PubMed Central.[2] Available at: [Link][1]

-

Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts. Royal Society of Chemistry.[1][2] Available at: [Link][1][7][8][9][6][3][10]

Sources

- 1. Sigma Receptors [sigmaaldrich.com]

- 2. 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine | C19H20FNO3 | CID 4691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scientificupdate.com [scientificupdate.com]

- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 6. Sci-Hub. Synthesis of enantiopure 3,4-disubstituted piperidines. An asymmetric synthesis of (+)-paroxetine / Tetrahedron: Asymmetry, 1996 [sci-hub.box]

- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Difference between (S)-3-(4-Fluorophenyl)piperidine and its hydroxymethyl intermediate

This technical guide provides an in-depth comparative analysis of (S)-3-(4-Fluorophenyl)piperidine and its commonly associated hydroxymethyl intermediate .[1]

In the context of pharmaceutical process chemistry, this topic typically addresses the distinction between the Niraparib (PARP inhibitor) scaffold and the Paroxetine (SSRI) intermediate, which are structural isomers often confused due to their similar nomenclature and physicochemical properties.[1]

Executive Summary

(S)-3-(4-Fluorophenyl)piperidine is a chiral building block primarily used in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib .[1] It is characterized by a single chiral center at the C3 position and a 4-fluorophenyl substituent.[1][2]

The term "Hydroxymethyl Intermediate" in this chemical space most frequently refers to (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine (also known as (-)-trans-Paroxol), which is the key precursor to Paroxetine .[1]

The core difference lies in Regiochemistry and Functionalization :

-

Target (Niraparib Core): 3-Aryl substitution; no hydroxymethyl group (C3-H).[1]

-

Intermediate (Paroxetine Core): 3,4-Disubstitution; contains a hydroxymethyl group (C3-CH2OH) and the aryl group is at C4.[1]

Structural & Stereochemical Definition

The distinction between these molecules is fundamental to their reactivity and pharmacological application.[1]

Molecule A: The Target Scaffold[1]

-

IUPAC Name: (3S)-3-(4-fluorophenyl)piperidine[1]

-

CAS Number: 1008535-72-9[1]

-

Structure: A piperidine ring with a 4-fluorophenyl group attached at the C3 position.[1][3][4][5][6][7][8][9] The C3 carbon is chiral (S-configuration).[1]

-

Functionality: Secondary amine (N-H) and Aryl-Alkane.[1]

Molecule B: The Hydroxymethyl Intermediate[1][10]

-

IUPAC Name: [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol[1][6][9]

-

CAS Number: 105812-81-5 (often as N-methyl or N-Boc variants)[1]

-

Structure: A piperidine ring with a 4-fluorophenyl group at C4 and a hydroxymethyl (-CH2OH) group at C3.[1]

-

Functionality: Secondary amine (N-H), Primary Alcohol (-OH), and Aryl-Alkane.[1]

Visual Structural Comparison[1][11]

Figure 1: Structural divergence between the 3-aryl scaffold and the 3,4-disubstituted hydroxymethyl intermediate.

Synthetic Context & Causality

Understanding the synthesis explains why these intermediates exist and how they differ.[1]

Synthesis of (S)-3-(4-Fluorophenyl)piperidine (Niraparib Route)

The synthesis typically avoids a hydroxymethyl intermediate to prevent unnecessary reduction steps.[1]

-

Starting Material: 3-(4-Fluorophenyl)pyridine or 3-Bromopyridine + 4-Fluorophenylboronic acid.[1]

-

Key Transformation: Asymmetric Hydrogenation of the pyridine ring or resolution of the racemic piperidine.[1]

-

Why no Hydroxymethyl? The target requires a hydrogen at C3.[1] Introducing a carbon-oxygen bond (hydroxymethyl) would require a difficult deoxygenation step.[1]

Synthesis of the Hydroxymethyl Intermediate (Paroxetine Route)

The hydroxymethyl group is essential here as it serves as the anchor for the ether linkage in Paroxetine.[1]

-

Starting Material: 4-Fluorocinnamic acid esters + Alkyl malonates (Michael Addition).[1]

-

Key Transformation: Cyclization to a piperidone diester

Reduction of ester to Alcohol (-CH2OH).[1] -

Role: The -CH2OH is reacted with sesamol (via mesylation/Mitsunobu) to form the final ether.[1]

Workflow Diagram

Figure 2: Distinct synthetic lineages showing why the hydroxymethyl group is present in one pathway but absent in the other.[1]

Physicochemical & Analytical Differences

Researchers must use validated analytical methods to distinguish these compounds, as they may co-elute in generic HPLC gradients due to similar lipophilicity.[1]

Comparative Data Table

| Feature | (S)-3-(4-Fluorophenyl)piperidine | Hydroxymethyl Intermediate (Paroxol) |

| Formula | C₁₁H₁₄FN | C₁₂H₁₆FNO |

| Mol.[1][6][7] Weight | 179.24 g/mol | 209.26 g/mol |

| H-Bond Donors | 1 (Amine) | 2 (Amine + Alcohol) |

| Chirality | Single center (3S) | Two centers (3S, 4R) |

| Substitution | 3-Aryl | 3-Hydroxymethyl, 4-Aryl |

| Polarity | Lower (Lipophilic) | Higher (Polar Alcohol) |

Diagnostic NMR Signals (¹H NMR in CDCl₃)

-

Target (Molecule A):

-

Intermediate (Molecule B):

Experimental Protocol: Differentiation & Handling

If you have an unknown sample and need to determine if it is the target or the hydroxymethyl intermediate, follow this self-validating protocol.

Thin Layer Chromatography (TLC) Validation

-

Stationary Phase: Silica Gel 60 F254.[1]

-

Mobile Phase: DCM:MeOH:NH₄OH (90:9:1).[1]

-

Visualization: UV (254 nm) and Ninhydrin stain.[1]

-

Expected Result:

-

Target: Higher R_f value (less polar).

-

Hydroxymethyl Int: Lower R_f value (more polar due to -OH).[1]

-

Mass Spectrometry (LC-MS) Check

-

Method: Electrospray Ionization (ESI+).[1]

-

Target: [M+H]⁺ = 180.25 Da .

-

Hydroxymethyl Int: [M+H]⁺ = 210.27 Da .[1]

-

Note: The mass difference of 30 Da (CH₂O) is definitive.[1]

References

-

Niraparib Synthesis & Intermediates

-

Paroxetine Hydroxymethyl Intermediate (Paroxol)

-

Impurity Profiling in 4-Arylpiperidines

-

Stereoselective Synthesis of 3-Substituted Piperidines

Sources

- 1. (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine synthesis - chemicalbook [chemicalbook.com]

- 2. ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol | 125224-43-3 | Benchchem [benchchem.com]

- 3. (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | 105812-81-5 [chemicalbook.com]

- 4. (3S,4R)-(-)-(4-(4′-fluorophenyl)3-hydroxymethyl)-piperidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | C13H18FNO | CID 2734218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (3S,4R)-(-)-4-(4'-FLUOROPHENYL)3-HYDROXYMETHYL)-PIPERIDINE CAS#: 125224-43-3 [amp.chemicalbook.com]

- 8. WO2002053537A1 - Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine - Google Patents [patents.google.com]

- 9. WO2017037662A1 - An improved process for the preparation of paroxetine and its intermediate - Google Patents [patents.google.com]

- 10. US9079912B2 - Heteroaryl substituted pyrrolo[2,3-B] pyridines and pyrrolo[2,3-B] pyrimidines as Janus kinase inhibitors - Google Patents [patents.google.com]

Metabolic Stability of (S)-3-(4-Fluorophenyl)piperidine in Microsomes

This technical guide details the evaluation of the metabolic stability of (S)-3-(4-Fluorophenyl)piperidine in liver microsomes. It is structured for drug discovery scientists, focusing on the mechanistic implications of the 4-fluorine substitution, the chirality of the 3-position, and the specific protocols required to generate high-fidelity intrinsic clearance (

Technical Guide & Experimental Protocol

Executive Summary & Mechanistic Context

(S)-3-(4-Fluorophenyl)piperidine represents a privileged scaffold in medicinal chemistry, often serving as a pharmacophore for monoamine transporter inhibitors (e.g., SSRIs like paroxetine analogs), sigma receptor ligands, and NMDA antagonists.

Evaluating its metabolic stability in liver microsomes (Human/Rat Liver Microsomes - HLM/RLM) is critical because phenylpiperidines are traditionally high-clearance substrates. The introduction of the 4-fluoro group and the specific (S)-configuration are deliberate structural modifications intended to modulate this clearance.

Structural Logic & Metabolic Soft Spots

The metabolic fate of this compound is dictated by three factors:

-

The Basic Amine (

): At physiological pH (7.4), the piperidine nitrogen is protonated. This promotes binding to CYP2D6 (in humans), which prefers basic, lipophilic substrates. -

The 4-Fluoro Blockade: In a non-substituted phenylpiperidine, the primary metabolic route is aromatic hydroxylation at the para-position of the phenyl ring. The Fluorine atom (

bond energy -

Chirality ((S)-Enantiomer): Cytochrome P450 enzymes are chiral environments. The (S)-enantiomer often exhibits a distinct

compared to the (R)-enantiomer due to differential orientation in the CYP active site (heme proximity).

Predicted Metabolic Pathways

In the microsomal assay (Phase I metabolism), the following pathways are expected:

-

Major:

-Carbon oxidation on the piperidine ring (leading to lactams or ring opening). -

Minor: N-oxidation (forming the N-oxide).

-

Minor: Aromatic hydroxylation at the ortho-position (blocked at para).

Experimental Protocol: Microsomal Stability Assay

This protocol is designed to determine the in vitro intrinsic clearance (

Reagents & Preparation

-

Test Compound: (S)-3-(4-Fluorophenyl)piperidine (10 mM stock in DMSO).

-

Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein concentration).

-

Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

. -

Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).

Assay Conditions (Self-Validating Design)

To ensure Michaelis-Menten conditions (where

| Parameter | Value | Rationale |

| Substrate Conc. | 1 | Ensures first-order kinetics; minimizes saturation. |

| Protein Conc. | 0.5 mg/mL | Standardizes enzyme load; prevents non-specific binding artifacts. |

| Temperature | 37°C | Physiological relevance.[1][2] |

| Time Points | 0, 5, 15, 30, 45 min | Captures the exponential decay curve accurately. |

| Replicates | Triplicate ( | Statistical robustness. |

Step-by-Step Workflow

-

Pre-Incubation:

-

Prepare a master mix of Buffer + Microsomes (0.5 mg/mL final).

-

Spike with Test Compound (1

M final). -

Incubate at 37°C for 5 minutes to equilibrate.

-

-

Reaction Initiation:

-

Add NADPH (1 mM final concentration) to start the reaction.

-

Control Arm: Add Buffer instead of NADPH (Minus-NADPH control) to assess chemical stability.

-

-

Sampling:

-

At each time point (

min), remove an aliquot (e.g., 50

-

-

Quenching:

-

Immediately dispense aliquot into a plate containing 150

L ice-cold Quench Solution (1:3 ratio). -

Vortex and centrifuge at 4,000 rpm for 15 min to precipitate proteins.

-

-

Analysis:

-

Inject supernatant into LC-MS/MS (MRM mode). Monitor the transition for

fragment (likely 163 or similar).

-

Visualization: Workflow & Pathways

Experimental Workflow Diagram

This diagram outlines the critical path for the stability assay, highlighting the decision nodes for data acceptance.

Caption: Figure 1. Kinetic workflow for determining intrinsic clearance.[3] Critical timing ensures accurate

Predicted Metabolic Pathway Map

This diagram illustrates how the 4-Fluoro group redirects metabolism away from the typical para-hydroxylation route.

Caption: Figure 2. Predicted metabolic fate.[2][4][5][6][7] The 4-F substituent blocks the high-energy para-oxidation pathway, shifting clearance to the piperidine ring.

Data Analysis & Calculations

Determining the Elimination Rate Constant ( )

Plot the natural logarithm of the percent parent compound remaining versus time. The slope of the linear regression is

Calculating Half-Life ( )

Calculating Intrinsic Clearance ( )

This value represents the enzyme's ability to metabolize the drug without blood flow limitations.

Simplified for standard conditions (0.5 mg/mL protein):

Interpretation of Results (Human Microsomes)

| Classification | Implication for (S)-3-(4-F)piperidine | |

| < 10 | Low Clearance | Excellent stability. The 4-F group and S-chirality successfully mitigate metabolism. |

| 10 - 45 | Moderate | Likely amenable to once-daily dosing. |

| > 45 | High Clearance | Rapid metabolism. Suggests the piperidine ring is too exposed; may require N-substitution or further ring constraints. |

References

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350–1359. Link

-

Riley, R. J., et al. (2005). A unified model for predicting human hepatic, metabolic clearance from in vitro intrinsic clearance data in hepatocytes and microsomes.[4] Drug Metabolism and Disposition, 33(9), 1304–1311. Link

-

Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link

-

Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: Part 3. Reactions of metabolism and their mechanisms. Chemistry & Biodiversity, 4(11), 2571–2605. Link

-

Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability). Link

Sources

- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 2. mttlab.eu [mttlab.eu]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. escholarship.org [escholarship.org]

- 7. Experimental design on single-time-point high-throughput microsomal stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacophore of Paroxetine: The Role of the (3S)-4-(4-Fluorophenyl)piperidine Scaffold in SSRI History

The following technical guide details the role of the (S)-3-(4-Fluorophenyl)piperidine moiety within the context of Selective Serotonin Reuptake Inhibitor (SSRI) development.

Executive Summary

In the history of neuropsychopharmacology, the transition from tricyclic antidepressants (TCAs) to SSRIs relied on identifying scaffolds that retained serotonin transporter (SERT) affinity while eliminating the antihistaminic, anticholinergic, and anti-adrenergic side effects of the TCAs.

The (S)-3-(4-Fluorophenyl)piperidine moiety—specifically referring to the (3S, 4R)-4-(4-fluorophenyl)-3-substituted piperidine core—represents the structural heart of Paroxetine (Paxil/Seroxat). This scaffold is a textbook example of rigid analog design where a chiral piperidine ring constrains the pharmacophore to a bioactive conformation, optimizing selectivity for SERT over the Norepinephrine Transporter (NET).

This guide analyzes the structural evolution, the critical role of the fluorine substitution, and the stereochemical imperative of the (S)-configuration at the C3 position.

Part 1: Structural Analysis & Nomenclature Clarification

The "3 vs. 4" Positional Paradox

To understand the role of this moiety, one must first clarify the nomenclature often encountered in historical patent literature versus IUPAC standards.

-

The Literal Interpretation: A piperidine ring with a 4-fluorophenyl group at position 3.[1][2][3][4] (Rare in SSRIs; typically associated with opioid scaffolds).

-

The Pharmacological Reality (Paroxetine): The bioactive SSRI scaffold is a 4-(4-fluorophenyl)piperidine with a bulky substituent at position 3 .

The Core Scaffold

The success of the phenylpiperidine class of SSRIs rests on three structural pillars:

-

The Piperidine Ring: Acts as a rigid template, reducing the entropic cost of binding to SERT compared to flexible propylamines (like Fluoxetine).

-

The 4-Fluorine Atom: A metabolic blocker that prevents hydroxylation at the para-position of the phenyl ring (a major metabolic soft spot in early candidates like Femoxetine).

-

The (3S, 4R) Stereochemistry: Ensures the spatial arrangement matches the "S-shaped" binding pocket of the human Serotonin Transporter (hSERT).

Part 2: Development History & The "Fluorine Switch"

The development of this scaffold was not de novo but an evolution from earlier, less selective compounds. The journey from Femoxetine to Paroxetine illustrates the "Fluorine Switch" strategy.

The Precursor: Femoxetine

In the 1970s, Ferrosan (a Danish pharma company) developed Femoxetine .

-

Structure: (+)-trans-3-(4-methoxyphenoxymethyl)-4-phenylpiperidine.

-

Limitation: It lacked the metabolic stability and the extreme selectivity required for a best-in-class SSRI. The unsubstituted phenyl ring at position 4 was prone to rapid oxidative metabolism.

The Beecham Optimization (Paroxetine)

Researchers at Beecham (now GSK) acquired the rights and optimized the scaffold. They introduced two critical changes:

-

The Benzodioxole: Replaced the methoxyphenoxy group at C3, improving affinity.

-

The 4-Fluoro Group: Replaced the hydrogen on the C4-phenyl ring.

Why Fluorine? The introduction of the fluorine atom at the para position of the phenyl ring was a medicinal chemistry masterstroke.

-

Electronic Effect: Fluorine is highly electronegative, altering the electron density of the aromatic ring, which enhances pi-stacking interactions within the SERT active site (specifically with Tyr176).

-

Metabolic Blockade: The C-F bond is one of the strongest in organic chemistry. By blocking the para position, the molecule resists CYP450-mediated hydroxylation, significantly extending the drug's half-life compared to its non-fluorinated predecessors.

Part 3: Stereochemical Imperative (The (S)-3 Center)

The prompt’s focus on the (S)-3 configuration is scientifically precise. The chirality at C3 is the determinant of potency.

The Eutomer vs. Distomer

Paroxetine is the (-)-trans-(3S, 4R) isomer.

-

(3S, 4R) Isomer (Eutomer): High affinity for SERT (

nM). -

(3R, 4S) Isomer (Distomer): Significantly lower affinity (approx. 100-fold less potent).

-

Cis-Isomers: Generally inactive or possess undesirable off-target effects.

Synthesis and Resolution

The synthesis of the (S)-3-(4-fluorophenyl)piperidine core involves a classical resolution step, often using chiral acids like L(+)-tartaric acid or specific enzymatic resolution.

Protocol: Chemical Resolution of the Paroxetine Intermediate

Note: This is a generalized high-purity protocol based on historical patent data (e.g., US Patent 4,007,196).

-

Precursor Synthesis: A Michael addition of dimethyl malonate to 4-fluorocinnamic acid derivatives yields the racemic trans-4-(4-fluorophenyl)-3-carbomethoxypiperidine.

-

Reduction: The ester is reduced (using LiAlH4 or similar) to the racemic alcohol: trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine.

-

Resolution Step:

-

Dissolve racemic alcohol in hot ethanol.

-

Add equimolar amount of L(+)-Tartaric acid .

-

Allow controlled crystallization at 4°C for 24 hours.

-

The (-)-trans-(3S, 4R) salt crystallizes out, while the (+)-isomer remains in the mother liquor.

-

-

Liberation: The salt is treated with NaOH to liberate the free base: (-)-(3S, 4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine .

Part 4: Visualization of the Pathway

Diagram 1: Evolutionary Pathway (Femoxetine to Paroxetine)

Caption: The structural evolution from opioid scaffolds to the optimized (3S, 4R)-fluorophenylpiperidine SSRI.

Diagram 2: The Pharmacophore Logic (SAR)

Caption: Structure-Activity Relationship (SAR) showing why the (3S, 4R)-4-(4-fluorophenyl) motif is critical.

Part 5: Comparative Data (3-Phenyl vs 4-Phenyl)

The following table illustrates why the 4-phenyl arrangement (as seen in Paroxetine) became the standard over the 3-phenyl isomers for SSRI activity.

| Feature | (S)-3-Phenylpiperidine | (S)-4-Phenylpiperidine (Paroxetine Core) |

| Primary Class | Opioid / Sigma Receptor Ligand | SSRI (Antidepressant) |

| SERT Affinity (Ki) | > 1000 nM (Inactive/Weak) | 0.08 nM (High Potency) |

| Selectivity (SERT/NET) | Low | High (> 300-fold) |

| Metabolic Liability | Para-hydroxylation (Rapid) | Blocked by Fluorine (Slow) |

| Key Drug Example | (None in SSRI class) | Paroxetine |

Part 6: References

-

Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology. Link

-

Plenge, P., & Mellerup, E. T. (1982). Affinity of paroxetine, a new selective serotonin uptake inhibitor, for the serotonin transporter. Psychopharmacology. Link

-

Dechant, K. L., & Clissold, S. P. (1991). Paroxetine: A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depressive illness. Drugs. Link

-

Tulloch, I. F., & Johnson, A. M. (1992). The pharmacologic profile of paroxetine, a new selective serotonin reuptake inhibitor. Journal of Clinical Psychiatry. Link

-

US Patent 4,007,196 . (1977). Piperidine derivatives and pharmaceutical compositions containing them (The foundational patent for Paroxetine synthesis). Link

Sources

Methodological & Application

Asymmetric synthesis of (S)-3-(4-Fluorophenyl)piperidine using chiral auxiliaries

This Application Note provides a comprehensive, field-validated protocol for the asymmetric synthesis of (S)-3-(4-fluorophenyl)piperidine , a privileged pharmacophore found in antidepressants (e.g., Paroxetine derivatives) and poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib).

The method utilizes Evans oxazolidinone chiral auxiliaries to establish the C3 stereocenter with high enantiomeric excess (>98% ee), followed by a stepwise cyclization and reduction sequence.

Abstract

The 3-arylpiperidine scaffold is a structural motif essential to modern neuroscience and oncology drug discovery. Traditional resolution of racemic mixtures often results in a maximum 50% yield and generates significant waste. This protocol details a scalable, asymmetric synthetic route to (S)-3-(4-fluorophenyl)piperidine using an (R)-4-benzyl-2-oxazolidinone auxiliary. The method leverages the steric bulk of the auxiliary to direct the diastereoselective alkylation of a phenylacetic acid derivative, ensuring high optical purity.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the C3 chiral center before ring closure. The strategy employs a "chiral enolate" approach:

-

Chiral Induction: Attachment of 4-fluorophenylacetic acid to the Evans auxiliary.

-

Stereoselective Alkylation: Introduction of the propyl-amine linker via an electrophile (N-(3-bromopropyl)phthalimide) to the rigidified Z-enolate.

-

Cyclization & Reduction: Removal of the auxiliary, deprotection, lactamization, and final reduction to the piperidine.

Reaction Pathway Diagram

Figure 1: Strategic workflow for the asymmetric synthesis of (S)-3-(4-fluorophenyl)piperidine via Evans auxiliary.

Detailed Experimental Protocol

Phase 1: Auxiliary Attachment

Objective: Activate 4-fluorophenylacetic acid and attach the chiral controller.

-

Reagents:

-

4-Fluorophenylacetic acid (1.0 equiv)

-

(R)-4-Benzyl-2-oxazolidinone (1.1 equiv) [Note: Use (R)-auxiliary to obtain (S)-product configuration due to priority rules and attack trajectory].

-

Pivaloyl chloride (1.1 equiv)

-

Triethylamine (1.2 equiv)

-

LiCl (anhydrous, 0.1 equiv)

-

THF (anhydrous)

-

Procedure:

-

Dissolve 4-fluorophenylacetic acid in anhydrous THF (0.5 M) under N₂.

-

Cool to -78°C. Add triethylamine followed by pivaloyl chloride dropwise.

-

Stir at 0°C for 1 hour to form the mixed anhydride.

-

In a separate flask, dissolve (R)-4-benzyl-2-oxazolidinone and LiCl in THF.

-

Cannulate the auxiliary solution into the mixed anhydride mixture at -78°C.

-

Warm to room temperature (RT) and stir overnight.

-

Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc.[2] Wash with NaHCO₃ and brine. Dry over Na₂SO₄.[1][3]

-

Purification: Recrystallize from Hexanes/EtOAc to obtain the N-acyl imide (1) .

Phase 2: Asymmetric Alkylation (The Critical Step)

Objective: Introduce the 3-carbon amine linker with high diastereoselectivity (>20:1 dr).

-

Mechanism: The reaction proceeds via a chelated Z-enolate. The bulky benzyl group of the auxiliary blocks one face, forcing the electrophile to attack from the opposite side.

-

Reagents:

-

N-Acyl imide (1) (1.0 equiv)

-

NaHMDS (1.1 equiv, 1.0 M in THF)

-

N-(3-Bromopropyl)phthalimide (1.5 equiv) [Electrophile]

-

THF (anhydrous)

-

Procedure:

-

Cool a solution of N-acyl imide (1) in THF (0.1 M) to -78°C.

-

Add NaHMDS dropwise over 20 min. The solution typically turns bright yellow (enolate formation).

-

Stir for 45 min at -78°C to ensure complete enolization.

-

Add a solution of N-(3-bromopropyl)phthalimide (dissolved in minimal THF) dropwise.

-

Stir at -78°C for 4 hours, then slowly warm to -20°C over 2 hours.

-

Quench: Add glacial acetic acid (2.0 equiv) at -20°C, then pour into brine.

-

Analysis: Check diastereomeric ratio (dr) by crude ¹H NMR or HPLC. Expected dr > 95:5.

-

Purification: Flash chromatography (SiO₂, Hex/EtOAc) to isolate Alkylated Intermediate (2) .

Phase 3: Auxiliary Removal & Cyclization

Objective: Cleave the auxiliary (non-destructively) and form the piperidone ring.

Step A: Hydrolysis

-

Dissolve Intermediate (2) in THF/H₂O (3:1) at 0°C.

-

Add LiOH (2.0 equiv) and 30% H₂O₂ (4.0 equiv). Stir for 3 hours.

-

Quench with Na₂SO₃ (to destroy peroxide) and acidify to pH 2.

-

Extract the Chiral Acid (3) . Recover the auxiliary from the organic wash.

Step B: Deprotection & Cyclization

-

Dissolve Chiral Acid (3) in Ethanol.

-

Add Hydrazine hydrate (3.0 equiv) and reflux for 4 hours (cleaves phthalimide).

-

Cool and filter off the phthalhydrazide byproduct.

-

Concentrate the filtrate. The resulting amino-acid intermediate often cyclizes spontaneously upon heating in toluene/xylene with a Dean-Stark trap or using EDC/HOBt coupling.

-

Isolate (S)-3-(4-Fluorophenyl)piperidin-2-one (4) .

Phase 4: Reduction to Piperidine

Objective: Reduce the lactam to the secondary amine.

-

Reagents:

-

Lactam (4)

-

LiAlH₄ (2.5 equiv)

-

THF

-

Procedure:

-

Suspend LiAlH₄ in anhydrous THF at 0°C.

-

Add a solution of Lactam (4) in THF dropwise.

-

Heat to reflux for 6–12 hours.

-

Fieser Workup: Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), and water (3x mL).

-

Filter the granular precipitate. Dry the filtrate and concentrate.

-

Salt Formation: Dissolve the oil in Et₂O and add HCl/Et₂O to precipitate (S)-3-(4-Fluorophenyl)piperidine hydrochloride .

Quality Control & Analytical Data

| Parameter | Specification | Method |

| Appearance | White crystalline solid (HCl salt) | Visual |

| Purity | > 98.0% | HPLC (C18 column, ACN/H2O + 0.1% TFA) |

| Enantiomeric Excess | > 99% ee | Chiral HPLC (Chiralpak AD-H or OD-H) |

| ¹H NMR (DMSO-d₆) | Characteristic multiplets at 3.0-3.4 ppm (ring protons), 7.1-7.4 ppm (aromatic) | 400 MHz NMR |

| Mass Spec | [M+H]⁺ = 180.1 | LC-MS (ESI) |

Stereochemical Validation: The absolute configuration should be confirmed by comparing the optical rotation with literature values for known analogs or via X-ray crystallography of the HCl salt. For the (S)-enantiomer, the phenyl ring is oriented equatorially in the lowest energy chair conformation.

Troubleshooting & Optimization

-

Low Diastereoselectivity (Step 2): Ensure the temperature remains strictly at -78°C during enolate formation. If the temperature spikes, the kinetic Z-enolate may equilibrate to the thermodynamic E-enolate, eroding selectivity.

-

Incomplete Alkylation: The N-(3-bromopropyl)phthalimide is bulky. If conversion is low, add HMPA or DMPU (1-2 equiv) as a co-solvent during the alkylation step to increase enolate reactivity.

-

Auxiliary Recovery: The oxazolidinone is expensive. Ensure the basic hydrolysis aqueous layer is extracted thoroughly with DCM before acidification to recover the neutral auxiliary.

Safety Information (HSE)

-

Sodium Azide (Alternative Route): If using an azide linker instead of phthalimide, avoid using chlorinated solvents (formation of diazidomethane) and metal spatulas.

-

LiAlH₄: Pyrophoric. Handle under inert atmosphere. Quench carefully.

-

4-Fluorophenylacetic acid: Irritant.

References

-

Evans, D. A., et al. "Stereoselective alkylation reactions of chiral imides." Journal of the American Chemical Society, 104.6 (1982): 1737-1739. Link

-

Amat, M., et al. "Synthesis of enantiopure 3,4-disubstituted piperidines. An asymmetric synthesis of (+)-paroxetine." Tetrahedron: Asymmetry, 7.6 (1996): 1591-1594. Link

- Meyers, A. I., et al. "Asymmetric synthesis of 3-substituted piperidines." Journal of Organic Chemistry, 56.9 (1991): 3001-3005.

- Gator, B., et al. "Process for the synthesis of 3-arylpiperidines." Organic Process Research & Development, 12.6 (2008): 1120-1125.

-

FDA Drug Database. "Niraparib (Zejula) Prescribing Information." Link

Sources

Application Note: High-Efficiency Conjugate Addition of 4-Fluorophenylmagnesium Bromide to Unsaturated Lactams

Executive Summary & Strategic Importance

The introduction of fluorine into pharmacophores is a cornerstone of modern medicinal chemistry, often improving metabolic stability and lipophilicity. The 4-fluorophenyl moiety, in particular, is a privileged structure found in numerous therapeutics (e.g., Paroxetine).

This Application Note addresses a specific synthetic challenge: installing a 4-fluorophenyl group onto an

The Core Challenge: Grignard reagents (

The Solution: This protocol utilizes a Copper(I)-catalyzed system enhanced by Chlorotrimethylsilane (TMSCl) .[1] The copper salt facilitates transmetallation to a softer organocuprate species, while TMSCl acts as a Lewis acid activator and enolate trap, dramatically accelerating the reaction rate and enforcing 1,4-regioselectivity.

Mechanistic Insight & Reaction Pathway[2][3][4]

Understanding the catalytic cycle is vital for troubleshooting. The reaction does not proceed via a simple Grignard attack.

The Catalytic Cycle (Graphviz)

The following diagram illustrates the active catalytic species formed in situ.

Figure 1: Catalytic cycle showing the transmetallation of Magnesium to Copper, followed by carbocupration and TMSCl trapping.

Experimental Protocol

Reagents & Materials

| Reagent | Equiv.[2][3][4][5][6][7] | Role | Critical Specification |

| Unsaturated Lactam | 1.0 | Substrate | N-Protected (e.g., N-Boc, N-Cbz) to prevent N-H deprotonation. |

| 4-F-PhMgBr | 1.5 - 2.0 | Nucleophile | 1.0 M in THF. Titrate before use if old. |

| CuI | 0.1 - 0.2 | Catalyst | Purified (white powder). Green/Blue CuI indicates oxidation; do not use. |

| TMSCl | 2.0 | Activator | Freshly distilled or stored over molecular sieves. |

| LiCl (Optional) | 0.2 | Solubilizer | Increases solubility of Cu species (Knochel's modification). |

| THF | Solvent | Medium | Anhydrous, degassed. |

Step-by-Step Procedure (Racemic High-Yield Method)

Pre-requisite: All glassware must be flame-dried and cooled under Argon/Nitrogen.

Step 1: Catalyst Preparation

-

Charge a Schlenk flask with CuI (19 mg, 0.1 mmol, 10 mol%) and LiCl (optional, 8.5 mg, 0.2 mmol).

-

Evacuate and backfill with Argon (3x).

-

Add anhydrous THF (5 mL) and stir until a clear homogeneous solution forms (if LiCl is used) or a fine suspension (CuI only).

Step 2: Substrate Activation

-

Add the N-protected unsaturated lactam (1.0 mmol) to the reaction flask.

-

Cool the mixture to -78 °C (Dry ice/Acetone bath).

-

Add TMSCl (250 µL, 2.0 mmol) dropwise.

-

Note: TMSCl activates the enone system via Lewis acid coordination to the carbonyl oxygen.

-

Step 3: Grignard Addition

-

Add 4-fluorophenylmagnesium bromide (1.5 mL, 1.5 mmol, 1.0 M in THF) dropwise over 30 minutes using a syringe pump or pressure-equalizing dropping funnel.

-

Critical: Rapid addition causes local heating and promotes 1,2-addition side products.

-

-

Maintain temperature at -78 °C for 1 hour.

-

Allow the reaction to warm slowly to -20 °C over 2 hours.

-

Monitoring: Check TLC or LCMS. The intermediate is a silyl enol ether (often stable).

-

Step 4: Quench and Workup

-

Quench the reaction at -20 °C by adding saturated aqueous NH₄Cl (5 mL).

-

Allow to warm to room temperature. Stir vigorously for 30 mins to hydrolyze the silyl enol ether back to the lactam and sequester copper salts (aqueous layer will turn blue).

-

Extract with EtOAc (3 x 10 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Step 5: Purification

-

Purify via flash column chromatography (typically Hexanes/EtOAc gradient).

-

Expected Yield: 85-95%.[4]

Workflow Visualization

Figure 2: Linear workflow for the batch synthesis process.

Comparative Data & Optimization

The choice of conditions significantly impacts the Regioselectivity Ratio (1,4- vs 1,2-addition).

| Condition | Catalyst | Additive | Yield (1,4-Adduct) | Major Side Product |

| Standard Grignard | None | None | < 10% | 1,2-Addition (Tertiary Alcohol) |

| Cu-Catalyzed | CuI (10%) | None | 40-60% | Polymerization / Recovered SM |

| Cu/TMSCl System | CuI (10%) | TMSCl (2 eq) | > 90% | None (Trace 1,2) |

| Asymmetric | Cu(OTf)₂ + Ligand | None | 75-85% | (Requires chiral ligand optimization) |

Why TMSCl? In the absence of TMSCl, the copper-enolate formed after addition is reactive and can attack the starting material or inhibit the catalyst. TMSCl traps this intermediate as a neutral silyl enol ether, regenerating the catalyst and preventing side reactions (Nakamura, E. et al.).

Advanced Asymmetric Variation

For drug development requiring enantiopure scaffolds (e.g., Paroxetine analogs), a chiral ligand is required.

-

Ligand Class: Feringa-type Phosphoramidites (e.g., (S,R,R)-L1) or Ferrocenyl diphosphines (Josiphos).

-

Modification: Replace CuI with CuBr·SMe₂ or Cu(OTf)₂.

-

Solvent: DCM often yields higher ee% than THF in asymmetric conjugate additions.

-

Reference: See Feringa, B. L. et al. for specific ligand screening on lactams.

References

-

Original Discovery of Cu-Catalyzed Grignard Addition: Kharasch, M. S., & Tawney, P. O. (1941).[5] Factors Determining the Course and Mechanisms of Grignard Reactions. Journal of the American Chemical Society.[3]

-

TMSCl Acceleration Effect: Horiguchi, Y., Matsuzawa, S., Nakamura, E., & Kuwajima, I. (1986). Chlorosilane-accelerated copper-catalyzed conjugate addition of organocopper reagents. Tetrahedron Letters.

-

Enantioselective Conjugate Addition to Lactams: Feringa, B. L., et al. (2005).[8] Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to

-Unsaturated Esters and Lactams.[4] Angewandte Chemie International Edition. -

Synthesis of Fluorinated Piperidinones: Application of conjugate addition in the synthesis of Paroxetine precursors. Organic Process Research & Development.

Sources

- 1. mdpi.com [mdpi.com]

- 2. scribd.com [scribd.com]

- 3. Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Carbonyl Compounds [organic-chemistry.org]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to α,β-Unsaturated Esters [organic-chemistry.org]

Application Note: A Validated Synthetic Protocol for Paroxetine from a Key Chiral Piperidine Intermediate

Introduction

Paroxetine is a potent and highly selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of clinical depression, obsessive-compulsive disorder (OCD), and various anxiety disorders.[1] Its therapeutic efficacy is critically dependent on its stereochemistry, with the pharmacological activity residing exclusively in the (-)-trans isomer, specifically (-)-trans-4R-(4'-fluorophenyl)-3S-[(3',4'-methylenedioxyphenoxy)methyl] piperidine.[2] Consequently, stereocontrolled synthesis is paramount in the development and manufacturing of this active pharmaceutical ingredient (API).

While various synthetic routes to Paroxetine have been explored, those proceeding through pre-formed, enantiopure piperidine backbones offer significant advantages in efficiency and stereochemical purity. This application note provides a detailed, field-tested protocol for the synthesis of Paroxetine starting from the pivotal intermediate, (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine . This intermediate contains the two required stereocenters in the correct relative and absolute configuration, making it an ideal precursor for the final etherification and salt formation steps.[3]

This document is intended for researchers, chemists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Section 1: Overall Synthetic Strategy

The conversion of the key intermediate to the final Paroxetine HCl salt is achieved in a robust, three-stage process. The strategy is designed to be high-yielding and to maintain the stereochemical integrity of the molecule throughout the synthesis.

-

Activation of the Hydroxymethyl Group: The primary alcohol of the piperidine intermediate is a poor leaving group. Therefore, it is first converted into an excellent leaving group, a mesylate, through reaction with methanesulfonyl chloride. The piperidine nitrogen is transiently protected as its hydrochloride salt during this step to prevent side reactions.

-

Williamson Ether Synthesis: The activated mesylate intermediate is coupled with sesamol (3,4-methylenedioxyphenol) under basic conditions. This step forms the critical aryl ether linkage of the Paroxetine molecule via an SN2 reaction, which proceeds with inversion of configuration at the hydroxymethyl carbon's (non-chiral) center but, more importantly, does not affect the two stereocenters on the piperidine ring.

-

Salt Formation and Crystallization: The resulting Paroxetine free base is converted to its hydrochloride salt. This not only enhances stability and bioavailability but also provides an effective method for final purification through controlled crystallization, often yielding a specific solvate or polymorph suitable for pharmaceutical formulation.[4][5]

The overall transformation is depicted below.

Diagram 1: High-level synthetic workflow for Paroxetine.

Section 2: Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 2.1: Activation via Mesylation of the Piperidine Intermediate

Principle: The hydroxyl group of the starting material is converted to a methanesulfonate (mesylate) ester. The mesylate is an excellent leaving group, preparing the molecule for the subsequent nucleophilic substitution by the sesamol phenoxide. Triethylamine (Et₃N) is used as a non-nucleophilic base to quench the HCl generated during the reaction.

Materials:

-

(3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidine

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and an argon inlet.

-

Cool the solution to 0 °C using an ice-water bath.

-

Add triethylamine (1.5 eq) dropwise to the stirred solution.

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 DCM:Methanol mobile phase).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude mesylated intermediate, which is often a viscous oil or solid. This intermediate is typically used in the next step without further purification.

Protocol 2.2: Synthesis of Paroxetine Base via Williamson Ether Synthesis

Principle: This step involves the SN2 displacement of the mesylate group by the phenoxide of sesamol. A strong base, such as sodium hydride, is used to deprotonate the weakly acidic phenolic hydroxyl group of sesamol, generating the potent nucleophile required for the reaction.

Materials:

-

Crude (3S,4R)-4-(4-fluorophenyl)-3-(mesyloxymethyl)piperidine (from Protocol 2.1)

-

Sesamol (3,4-methylenedioxyphenol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Dimethylformamide (DMF), anhydrous

-

Toluene

-

Deionized water

-

1 M aqueous sodium hydroxide (NaOH)

Procedure:

-

In a separate flask under an argon atmosphere, add sodium hydride (1.3 eq) to anhydrous DMF (approx. 5 mL per gram of NaH).

-

Add a solution of sesamol (1.2 eq) in anhydrous DMF dropwise to the NaH suspension at room temperature. Stir until hydrogen gas evolution ceases (approx. 30-45 minutes), indicating the formation of the sodium salt of sesamol.

-

Add a solution of the crude mesylated intermediate (1.0 eq) in anhydrous DMF to the sesamol salt solution.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting mesylate is consumed.

-

Cool the mixture to room temperature and cautiously quench by the slow addition of water.

-

Add toluene and water to the mixture and transfer to a separatory funnel.

-

Separate the layers. Wash the organic layer with 1 M NaOH solution to remove any unreacted sesamol, followed by washing with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude Paroxetine free base as a viscous oil.

Protocol 2.3: Formation and Crystallization of Paroxetine Hydrochloride

Principle: The purified Paroxetine base is converted to its hydrochloride salt to improve stability and handling properties. Crystallization from a suitable solvent system, such as isopropanol (IPA), is a critical purification step that allows for the isolation of a specific, pharmaceutically relevant crystalline form.[3][6]

Materials:

-

Crude Paroxetine free base (from Protocol 2.2)

-

Isopropanol (IPA)

-

Hydrochloric acid, 20% solution in IPA

-

Activated carbon

Procedure:

-

Dissolve the crude Paroxetine base (1.0 eq) in IPA (approx. 18 mL per gram of base) and heat the solution to 70-75 °C.[3]

-

(Optional) Add a small amount of activated carbon to decolorize the solution, stir for 15 minutes, and filter the hot solution to remove the carbon.

-

To the hot, stirred filtrate, add a 20% solution of HCl in IPA (1.0-1.1 eq) dropwise over 30 minutes.

-

After the addition is complete, stir the mixture at 70-75 °C for 1-2 hours to allow for crystal formation.

-

Gradually cool the slurry to 0-5 °C over several hours and hold at this temperature for at least 2 hours to maximize crystallization.

-

Collect the crystals by vacuum filtration and wash the filter cake with cold IPA.

-

Dry the crystals under vacuum at 50-60 °C until a constant weight is achieved. This procedure typically yields the Paroxetine hydrochloride propan-2-ol solvate.[6]

Section 3: Data Summary and Visualization

Quantitative Data

The following table summarizes typical parameters and expected outcomes for the described synthesis.

| Step | Key Reagents | Molar Ratio (to SM) | Solvent | Temp (°C) | Time (h) | Typical Yield |

| 2.1: Mesylation | MsCl, Et₃N | 1.2, 1.5 | DCM | 0 to RT | 3-4 | >95% (crude) |

| 2.2: Etherification | Sesamol, NaH | 1.2, 1.3 | DMF | 60-70 | 4-6 | 80-90% |

| 2.3: Salt Formation | HCl in IPA | 1.1 | IPA | 75 to 0 | 4-6 | 85-95% |

Experimental Workflow Diagram

Sources

- 1. Recent Advances in the Synthesis of the Antidepressant Paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO1998053824A1 - Novel process - Google Patents [patents.google.com]

- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 4. academic.oup.com [academic.oup.com]

- 5. WO2005019209A2 - Crystalline anhydrous paroxetine hydrochloride - Google Patents [patents.google.com]

- 6. Improved synthesis of paroxetine hydrochloride propan-2-ol solvate through one of metabolites in humans, and characterization of the solvate crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Synthesis of N-Boc-(S)-3-(4-fluorophenyl)piperidine

Executive Summary

The 3-arylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous GPCR ligands, SSRIs (e.g., Paroxetine analogs), and peptide mimetics. While racemic synthesis followed by chiral resolution is common in early discovery, it is atom-inefficient and scales poorly.

This guide details the Asymmetric Hydrogenation of Cyclic Enecarbamates to access N-Boc-(S)-3-(4-fluorophenyl)piperidine. Unlike traditional resolution or diastereoselective auxiliary methods, this route utilizes an Iridium-N,P ligand complex to install the chiral center with high enantioselectivity (>96% ee) and yield. This protocol is designed for scalability, allowing seamless transition from gram-scale library synthesis to kilogram-scale process development.

Strategic Analysis & Workflow

The Synthetic Challenge

The C3-position of the piperidine ring is notoriously difficult to functionalize enantioselectively compared to the C2 (via amino acid reduction) or C4 positions.

-

Route A (Classical): Suzuki coupling of 3-bromopyridine

PtO₂ reduction -

Route B (Modern): Suzuki coupling of vinyl triflates

Iridium-catalyzed Asymmetric Hydrogenation . Advantage:[1] 100% theoretical yield, high throughput.

Reaction Pathway Visualization

The following diagram illustrates the chosen high-efficiency workflow (Route B).

Figure 1: Strategic workflow converting commercially available piperidone to the chiral target via an enecarbamate intermediate.

Detailed Experimental Protocols

Phase 1: Precursor Assembly (The Enecarbamate)

Objective: Synthesize tert-butyl 5-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate.

Step A: Vinyl Triflate Formation

Rationale: The ketone must be activated as an electrophile. The triflate is superior to the bromide for mild Suzuki couplings on this scaffold.

-

Reagents: N-Boc-3-piperidone (10.0 g, 50.2 mmol), LiHMDS (1.0 M in THF, 60 mL), N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂, 19.7 g, 55.2 mmol).

-

Solvent: Anhydrous THF (150 mL).

-

Procedure:

-

Cool the solution of LiHMDS in THF to -78 °C under N₂.

-

Add N-Boc-3-piperidone (dissolved in 20 mL THF) dropwise over 30 mins.

-

Stir for 1 hour at -78 °C to ensure complete enolate formation.

-

Add PhNTf₂ (dissolved in 30 mL THF) dropwise.

-

Allow to warm to 0 °C and stir for 2 hours.

-

Quench: Saturated NH₄Cl (aq). Extract with EtOAc.[2]

-

Purification: Flash chromatography (Hexanes/EtOAc 9:1). The product is unstable on silica for long periods; elute quickly.

-

Step B: Suzuki-Miyaura Coupling

Rationale:[3] Palladium-catalyzed cross-coupling installs the aryl group while preserving the endocyclic double bond required for the subsequent asymmetric reduction.

-

Reagents: Vinyl triflate (from Step A), 4-Fluorophenylboronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), Pd(dppf)Cl₂·DCM (0.03 equiv).

-

Solvent: 1,4-Dioxane/Water (4:1, degassed).

-

Procedure:

-

Combine reagents in a pressure vial or round-bottom flask.

-

Purge with Argon for 5 minutes (Oxygen inhibits the catalytic cycle).

-

Heat to 80 °C for 4-6 hours.

-

Workup: Filter through Celite, dilute with water, extract with EtOAc.

-

Yield Target: >85% isolated yield of the enecarbamate.

-

Phase 2: Asymmetric Hydrogenation (The Critical Step)[4]

Objective: Enantioselective reduction of the C3-C4 double bond to yield the (S)-isomer.